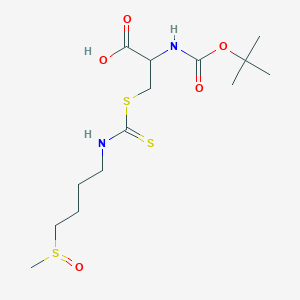

D,L-Sulforaphane Boc-L-cysteine

Description

D,L-Sulforaphane Boc-L-cysteine is a synthetic derivative of D,L-sulforaphane (SFN), a racemic mixture of the naturally occurring L-sulforaphane found in cruciferous vegetables like broccoli. SFN is renowned for its chemopreventive properties, primarily through modulation of oxidative stress pathways (e.g., Nrf2 activation) and inhibition of oncogenic signaling (e.g., STAT3) . The Boc-L-cysteine conjugate involves the addition of a tert-butoxycarbonyl (Boc) protective group to the amino acid cysteine, a modification designed to enhance stability and control reactivity during synthetic processes. This compound is part of a broader class of SFN metabolites and conjugates, including D,L-Sulforaphane-L-cysteine and D,L-Sulforaphane Glutathione, which are critical in detoxification and cellular antioxidant responses .

Properties

Molecular Formula |

C₁₄H₂₆N₂O₅S₃ |

|---|---|

Molecular Weight |

398.56 |

Origin of Product |

United States |

Preparation Methods

The synthesis of D,L-Sulforaphane Boc-L-cysteine typically involves multiple steps, including the protection of cysteine with a Boc (tert-butyloxycarbonyl) group and the subsequent attachment of the sulforaphane moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

D,L-Sulforaphane Boc-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulforaphane or Boc-protected cysteine moieties .

Scientific Research Applications

D,L-Sulforaphane Boc-L-cysteine has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying proteomics and protein interactions . In biology, it is employed in experiments to understand the role of sulforaphane and cysteine derivatives in cellular processes . In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties . In industry, it is utilized in the development of new drugs and biochemical assays .

Mechanism of Action

The mechanism of action of D,L-Sulforaphane Boc-L-cysteine involves its interaction with various molecular targets and pathways. The sulforaphane moiety is known to modulate cellular signaling pathways, including those involved in oxidative stress and inflammation . The Boc-protected cysteine residue can undergo deprotection to release free cysteine, which plays a crucial role in redox regulation and protein function . Together, these components contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Mechanistic Comparisons

Antioxidant Pathways :

- D,L-Sulforaphane : Directly activates Nrf2, leading to upregulation of phase II detoxification enzymes (e.g., HO-1, NQO1) .

- D,L-Sulforaphane-L-cysteine : Acts as an intermediate in the mercapturic acid pathway, facilitating excretion while retaining partial Nrf2 activation .

- D,L-Sulforaphane Glutathione : The primary intracellular conjugate; potentiates antioxidant defenses but may reduce SFN's direct pro-apoptotic effects .

- Pro-Apoptotic and Anti-Cancer Activity: D,L-Sulforaphane: Induces ROS-dependent apoptosis in glioblastoma by inhibiting STAT3 phosphorylation and upregulating Bax/Bcl-2 ratios . Boc-L-cysteine Conjugate: Limited direct data, but structural analogs suggest prolonged half-life and targeted delivery compared to SFN . NAC Conjugates: Attenuate SFN-induced ROS accumulation, highlighting the dual role of thiol conjugates in modulating oxidative stress .

Pharmacokinetic and Stability Profiles

- Bioavailability :

- Stability :

Research Findings and Clinical Relevance

- D,L-Sulforaphane : Reduces glioblastoma cell viability (IC₅₀ ~20–40 µM) via STAT3 inhibition and caspase-3 activation .

- D,L-Sulforaphane Glutathione : Shows potent Nrf2 activation in neuronal cells but weaker pro-apoptotic effects in cancer models .

- NAC Conjugates : Demonstrated to reverse SFN-mediated apoptosis in vitro, suggesting context-dependent utility in cancer therapy .

Key Advantages and Limitations

- Limitations: Limited in vivo data on efficacy compared to parent SFN or natural metabolites.

- Natural Metabolites (e.g., Glutathione Conjugate) :

- Advantages: Critical for systemic detoxification; well-characterized antioxidant roles.

- Limitations: Reduced direct anticancer activity due to metabolic conversion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.